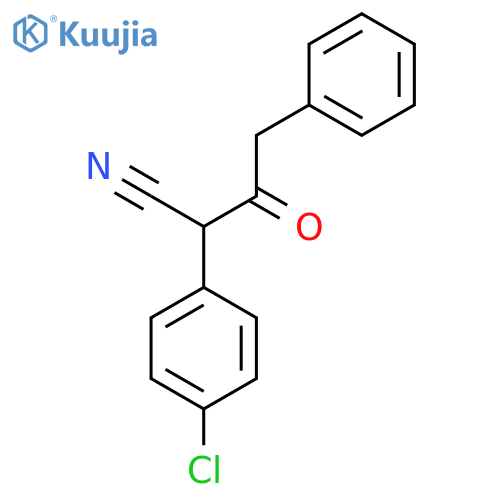

Cas no 35741-47-0 (2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile

- Bionet2_000299

- 2-(4-chloro-phenyl)-4-phenyl-acetoacetonitrile

- HMS1364N13

- 3-FLUORO-4-PROPOXYPHENYLBORONICACID

- 2-(4-chlorophenyl)-3-oxo-4-phenyl-butyronitrile

- 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile

-

- インチ: 1S/C16H12ClNO/c17-14-8-6-13(7-9-14)15(11-18)16(19)10-12-4-2-1-3-5-12/h1-9,15H,10H2

- InChIKey: YCJMPRBLQDWITE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C(C#N)C(CC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 269.0607417 g/mol

- どういたいしつりょう: 269.0607417 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.9

- 疎水性パラメータ計算基準値(XlogP): 3.8

- ぶんしりょう: 269.72

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB580186-1g |

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile; . |

35741-47-0 | 1g |

€1312.80 | 2024-08-02 | ||

| abcr | AB580186-500mg |

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile; . |

35741-47-0 | 500mg |

€678.60 | 2024-08-02 | ||

| A2B Chem LLC | AI76706-1mg |

2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile |

35741-47-0 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AI76706-10mg |

2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile |

35741-47-0 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AI76706-1g |

2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile |

35741-47-0 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| A2B Chem LLC | AI76706-5mg |

2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile |

35741-47-0 | >90% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AI76706-500mg |

2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile |

35741-47-0 | >90% | 500mg |

$720.00 | 2024-04-20 |

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile 関連文献

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrileに関する追加情報

Professional Introduction to 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile (CAS No. 35741-47-0)

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile, with the chemical formula C14H10N2O and CAS number 35741-47-0, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chlorophenyl and phenyl groups, along with a nitrile functionality, makes it a versatile intermediate for various synthetic pathways.

The molecular structure of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile features a β-keto nitrile moiety, which is known for its reactivity in multiple chemical transformations. This reactivity has been leveraged in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The compound's ability to undergo nucleophilic addition and condensation reactions makes it a valuable building block in medicinal chemistry.

In recent years, there has been a growing interest in exploring the pharmacological properties of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile. Research has indicated that this compound exhibits promising biological activity, particularly in the context of anti-inflammatory and analgesic applications. Studies have shown that derivatives of this molecule can interact with specific enzymatic targets, leading to modulatory effects on inflammatory pathways.

The synthesis of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile involves multi-step organic reactions, typically starting from readily available precursors such as 4-chlorobenzaldehyde and benzophenone. The process often involves condensation reactions followed by cyclization and functional group transformations. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity.

The significance of this compound extends beyond its synthetic utility. Its structural framework suggests potential applications in the development of new antibiotics and antiviral agents. The chlorophenyl group, in particular, has been associated with enhanced binding affinity to biological targets, making it an attractive feature for drug design. Furthermore, the nitrile group can be further functionalized to introduce additional pharmacological properties.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile. Molecular modeling studies have helped predict its interaction with biological receptors, providing insights into its potential therapeutic effects. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of lead compounds.

The industrial production of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile requires careful optimization to ensure scalability and cost-effectiveness. Process chemists are focusing on green chemistry principles to minimize waste and improve reaction efficiency. Solvent selection, catalyst recovery, and waste treatment are critical considerations in large-scale manufacturing.

In conclusion, 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile (CAS No. 35741-47-0) represents a fascinating compound with diverse applications in pharmaceutical research and organic synthesis. Its unique structural features and biological potential make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance in the chemical and pharmaceutical industries is likely to grow.

35741-47-0 (2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile) 関連製品

- 14553-09-4(4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium)

- 2138027-73-1(N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)

- 2168204-57-5((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride)

- 13328-85-3(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID)

- 951584-91-1(4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline)

- 946302-29-0(N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 952959-27-2(4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)

- 2171640-81-4(1-(3-aminothiolan-3-yl)cyclohexan-1-ol)

- 1203412-87-6(N-cyclohexyl-2-{1-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)